N-(2-Chloro-4,6-dimethoxypyrimidin-5-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-4,6-dimethoxypyrimidin-5-yl)prop-2-enamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-4,6-dimethoxypyrimidin-5-yl)prop-2-enamide typically involves multiple steps. One common method includes the following steps:
Salifying Reaction: Malononitrile is reacted with methanol and a composite solvent under anhydrous hydrogen chloride to form dimethyl propane diimine dihydrochloride.
Cyanamide Reaction: The product from the salifying reaction undergoes a cyanamide reaction to generate 3-amino-3-methoxy-N-cyano-2-propane imine.
Condensation Reaction: The final step involves a condensation reaction under the action of a catalyst to obtain 2-chloro-4,6-dimethoxypyrimidine.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(2-Chloro-4,6-dimethoxypyrimidin-5-yl)prop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: Aromatic nucleophilic substitution reactions with aniline derivatives under microwave conditions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions:
Substitution Reactions: Typically involve aniline derivatives and are conducted under acidic conditions or with the aid of microwave irradiation.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aniline derivatives yield 2-anilinopyrimidines .
Scientific Research Applications
N-(2-Chloro-4,6-dimethoxypyrimidin-5-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It serves as a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4,6-dimethoxypyrimidin-5-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For instance, pyrimidine derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
- 2-Chloro-4,6-dimethoxypyrimidine
- 2,4-Dichloro-6-methylpyrimidine
- 2-Chloro-4,6-dimethylpyrimidine
Comparison: N-(2-Chloro-4,6-dimethoxypyrimidin-5-yl)prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide group. This structural uniqueness imparts distinct chemical and biological properties compared to other pyrimidine derivatives .
Properties
IUPAC Name |
N-(2-chloro-4,6-dimethoxypyrimidin-5-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O3/c1-4-5(14)11-6-7(15-2)12-9(10)13-8(6)16-3/h4H,1H2,2-3H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZJSNHIIFSIJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)Cl)OC)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.